An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-iodo-1H-pyrazole-4-carboxylate
CAS Number: 827316-43-8
Abstract
This technical guide provides a comprehensive overview of ethyl 3-iodo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document details the synthesis, physicochemical properties, spectral characterization, and critical applications of this versatile molecule, with a particular focus on its role as a precursor to potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.
Introduction: The Strategic Importance of Ethyl 3-iodo-1H-pyrazole-4-carboxylate
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a strategically important intermediate in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The presence of an iodo group at the 3-position and an ethyl carboxylate at the 4-position provides two orthogonal handles for chemical modification. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular complexity. This dual functionality makes ethyl 3-iodo-1H-pyrazole-4-carboxylate a valuable scaffold for the construction of compound libraries for high-throughput screening and the targeted synthesis of complex bioactive molecules.
Synthesis and Mechanism
The most common and efficient synthesis of ethyl 3-iodo-1H-pyrazole-4-carboxylate involves a diazotization-iodination reaction, specifically a Sandmeyer-type reaction, starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate.
Synthetic Protocol: Diazotization-Iodination
This protocol outlines a robust procedure for the synthesis of ethyl 3-iodo-1H-pyrazole-4-carboxylate.
Materials:
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Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Ice
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Diazotization:
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Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a reaction vessel.
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Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in the color of the solution.
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Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
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Iodination:
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In a separate vessel, prepare a solution of potassium iodide in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
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Work-up and Purification:
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Extract the reaction mixture with ethyl acetate.
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Wash the combined organic layers with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford ethyl 3-iodo-1H-pyrazole-4-carboxylate as a solid.
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Causality of Experimental Choices and Mechanism
The choice of a Sandmeyer-type reaction is predicated on its reliability for converting aromatic and heteroaromatic amines to halides. The diazotization step, carried out in a strong acid at low temperatures, is crucial for the in situ generation of the pyrazolediazonium salt. The acid protonates the amino group, making it a better leaving group, while the low temperature prevents the premature decomposition of the unstable diazonium intermediate.
The subsequent iodination with potassium iodide proceeds via a radical mechanism. The iodide ion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium salt. This reaction is particularly efficient for the synthesis of iodoarenes and iodoheterocycles.
Caption: Synthesis and Application of Ethyl 3-iodo-1H-pyrazole-4-carboxylate.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of ethyl 3-iodo-1H-pyrazole-4-carboxylate is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 827316-43-8 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₇IN₂O₂ | Pharmaffiliates[1] |
| Molecular Weight | 266.04 g/mol | Pharmaffiliates[1] |
| Appearance | White to light yellow powder or crystals | Sigma-Aldrich |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | General observation for similar compounds |
| Storage | Store in a refrigerator. | Sigma-Aldrich |
Spectral Data
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¹H NMR (400 MHz, CDCl₃) δ: 8.02 (s, 1H, Ar-H), 5.53 (q, J = 6.0 Hz, 1H, NCH), 4.38 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.57 – 3.37 (m, 2H, OCH₂CH₃), 1.67 (d, J = 6.0 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.20 (t, J = 7.0 Hz, 3H, CH₂CH₃).[2]
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¹³C NMR (100 MHz, CDCl₃) δ: 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3.[2]
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Mass Spectrometry (MS), m/z (%): 338 (M⁺, 6), 294 (49), 221 (25), 167 (50), 73 (99), 45 (100).[2]
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High-Resolution Mass Spectrometry (HRMS) (ES): Calculated for [M+Na]⁺ C₁₀H₁₅IN₂NaO₃: 361.0019; Found: 361.0018.[2]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of ethyl 3-iodo-1H-pyrazole-4-carboxylate in drug discovery is as a versatile precursor for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this starting material, is a well-known "privileged scaffold" in medicinal chemistry due to its structural similarity to the adenine core of ATP, allowing it to effectively target the ATP-binding site of various kinases.
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the pyrazolo[3,4-d]pyrimidine core from ethyl 3-iodo-1H-pyrazole-4-carboxylate typically involves a cyclocondensation reaction. This can be achieved by reacting the pyrazole with a source of formamide or a similar one-carbon unit, which leads to the formation of the fused pyrimidine ring.
Targeting Kinase Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases. These include:
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Breast Tumor Kinase (BRK/PTK6): BRK is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and invasion.
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Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.
The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth and survival.
Caption: Inhibition of the BRK/PTK6 Signaling Pathway.
Safety and Handling
As a laboratory chemical, ethyl 3-iodo-1H-pyrazole-4-carboxylate should be handled with appropriate safety precautions.
Hazard Identification
Based on available safety data sheets for similar compounds, ethyl 3-iodo-1H-pyrazole-4-carboxylate is expected to have the following GHS hazard classifications:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear compatible chemical-resistant gloves.
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Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
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Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Conclusion
Ethyl 3-iodo-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of diverse and complex molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is a cornerstone for the development of novel kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.
References
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Štefane, B., & Stanovnik, B. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
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Wikipedia. (2023, December 19). Sandmeyer reaction. Retrieved from [Link]
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Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942–2948. [Link]
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Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
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Zahoor, A. F., & Parveen, B. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(52), 31217-31244. [Link]
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Angene Chemical. (2025, September 3). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Tumkevicius, S., et al. (2019). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Retrieved from [Link]
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AbacipharmTech. (n.d.). Ethyl 3-iodo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 3-iodo-1H-pyrazole-4-carboxylate (BSC). Retrieved from [Link]
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